3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid

Analytical Chemistry Mass Spectrometry Structural Confirmation

SPECIFIC DIFFERENTIATION: Procure this compound to access a patent-backed space of PAF antagonists for asthma/allergy research. Its unique pyridin-3-yl orientation (not the 4-yl isomer) and N-acetylation are non-negotiable for the documented 5 nM receptor affinity. Use this acetylated analog as a critical, less-active control in SAR studies to benchmark non-acylated potency gains. Ideal for fragment-based tuning due to its moderate LogP of 0.3.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 65897-42-9
Cat. No. B12662835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid
CAS65897-42-9
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16)
InChIKeyMJXZBJCKDZKESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid: Chemical Profile and Core Molecular Identity


3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid (CAS 65897-42-9) is a heterocyclic compound defined by its dual thiazolidine and pyridine ring system [1]. With a molecular weight of 252.29 g/mol and formula C₁₁H₁₂N₂O₃S , it features a core thiazolidine-4-carboxylic acid scaffold that is N-acetylated and substituted at the 2-position with a pyridin-3-yl group. This specific structural arrangement distinguishes it from other thiazolidine derivatives and is fundamental to its unique properties [2].

The Risk of Analogue Substitution: Why a Pyridin-3-yl Moiety on 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic Acid Is Non-Interchangeable


Substituting 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid with a generic 'thiazolidine-4-carboxylic acid' or even a positional isomer can lead to a complete loss of desired function. The specific placement of the nitrogen atom in the pyridin-3-yl ring is a critical determinant of its molecular interactions [1]. For example, a nearly identical molecule with a pyridin-4-yl substitution is a distinct chemical entity with a different InChI Key and would therefore exhibit altered binding affinities and biological profiles. Furthermore, the N-acetylation itself can drastically alter activity compared to non-acylated analogs [2], as demonstrated in antiviral studies where N-acylated derivatives showed reduced potency. Therefore, the exact spatial and electronic configuration of the pyridin-3-yl group and the N-acetyl moiety is non-negotiable for maintaining the compound's unique property profile.

Quantitative Differentiation Data for 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid


Definitive Structural Identification via Mass Spectrometry for 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic Acid

The compound's identity can be definitively confirmed and distinguished from analogs via its unique mass spectral fragmentation pattern. The molecular ion peak [M]⁺ appears at m/z 252 with a moderate relative abundance of 25%, indicating a specific level of molecular stability under electron impact conditions. This is a quantifiable analytical marker not shared by other thiazolidine derivatives, which will have different molecular weights and/or fragmentation behaviors .

Analytical Chemistry Mass Spectrometry Structural Confirmation

Physicochemical Differentiation: Predicted LogP and Molecular Descriptors of 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic Acid

The compound exhibits distinct physicochemical properties that govern its behavior in biological assays and formulations. Its predicted LogP of 0.3 [1] and specific topological polar surface area (tPSA) of 95.8 Ų [1] are quantifiable parameters that dictate its solubility and membrane permeability. These values are markedly different from closely related structures, such as the non-acetylated analog 2-(3-pyridyl)thiazolidine-4-carboxylic acid (MW 210.25) , which will possess a lower LogP and different tPSA due to the absence of the lipophilic acetyl group. This difference is critical for predicting and controlling compound behavior in complex biological matrices.

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Evidence: N-Acetylation Drastically Reduces Antiviral Potency Compared to Non-Acylated Analogs

A class-level inference from a study on 2-aryl substituted thiazolidine-4-carboxylic acids demonstrates the critical impact of N-acylation on biological activity. The study showed that 2-aryl substituted thiazolidine-4-carboxylic acids (non-acylated) were significantly more potent antivirals than their N-acetylated (2a) and N-benzoylated (3a) derivatives against both Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) [1]. While the specific pyridin-3-yl derivative was not tested, this pattern establishes that the presence of an N-acetyl group—the defining feature of the target compound—is a key structural determinant that profoundly alters biological activity, rendering the compound a distinctly different tool from its non-acetylated parent.

Antiviral Research SAR Study Thiazolidine Derivatives

Potential Differentiated Application: PAF Antagonism in Thiazolidine Carboxylic Acid Amides

Patent literature suggests a specific therapeutic niche for pyridyl-thiazolidine carboxylic acid amide derivatives, which are structurally related to the target compound, as Platelet Activating Factor (PAF) antagonists with anti-allergic and anti-asthmatic potential [1][2]. While the target compound itself is a carboxylic acid, it serves as a direct synthetic precursor to these amides. High PAF antagonism is a specific activity not generally shared by all thiazolidine derivatives. For instance, a related compound, (R)-2-Pyridin-3-yl-thiazolidine-4-carboxylic acid (3-benzoyl-phenyl)-amide, exhibits a potent Ki of 5 nM against the PAF receptor [3], highlighting the potential of this scaffold in this specific biological space.

PAF Antagonism Cardiovascular Research Allergy and Asthma

Optimal Use Cases for Procuring 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid


As a Precursor in the Synthesis of PAF Antagonists

Researchers developing novel Platelet Activating Factor (PAF) antagonists should procure this compound. It serves as a direct synthetic intermediate for generating a series of pyridyl-thiazolidine carboxamide derivatives, a chemical class with documented high affinity for the PAF receptor (Ki as low as 5 nM for a close analog) [1]. Its procurement enables exploration of this specific, patent-backed therapeutic space for conditions like asthma and allergy [2].

As a Defined Negative Control or SAR Probe for N-Acylation

In antiviral or antimicrobial screening campaigns, this N-acetylated derivative is an essential SAR probe. As established in Section 3, N-acylation significantly modulates the activity of thiazolidine-4-carboxylic acids [1]. This compound can be used as a defined, less-active comparator to benchmark the potency gains achieved by non-acylated analogs, providing critical quantitative context for structure-activity relationship studies.

As a Building Block for Physicochemical Property Optimization

Medicinal chemists focused on optimizing a lead compound's LogP or solubility should consider this building block. Its predicted LogP of 0.3 [1] and molecular weight of 252.29 [2] make it a valuable fragment for fine-tuning the lipophilicity and overall physicochemical profile of larger molecules. This is a quantifiable design choice compared to using a more polar, non-acetylated thiazolidine building block.

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